molecular formula C35H39N5O5 B1242015 Ergocristinine CAS No. 511-07-9

Ergocristinine

Cat. No.: B1242015
CAS No.: 511-07-9
M. Wt: 609.7 g/mol
InChI Key: HEFIYUQVAZFDEE-NASJTFDLSA-N
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Description

Ergocristinine is a natural product found in Claviceps purpurea with data available.

Scientific Research Applications

Blood-Brain Barrier Permeability and Barrier Integrity

Ergot alkaloids, including ergocristinine, have been studied for their ability to cross the blood-brain barrier (BBB) and their influence on BBB integrity. Research using in vitro models with primary porcine brain endothelial cells demonstrated that ergot alkaloids can permeate the BBB in significant quantities within a few hours. Notably, this compound was identified as a potent substance that can accumulate in endothelial cells, potentially leading to a weakened barrier function. This finding underscores the importance of assessing the risk of ergot alkaloids in food and feed, considering their potential impact on the BBB (Mulac et al., 2011).

Vasoactive Effects

This compound, among other ergot alkaloids, has been assessed for its vasoactive effects, specifically its potential to induce arterial contraction. Despite the common belief that (S)-epimers of ergot alkaloids are biologically inactive, studies have shown that they are indeed vasoactive and can produce a concentration-dependent arterial contractile response. This challenges the notion of their harmlessness and suggests that both (R)- and (S)-epimers of ergot alkaloids, including this compound, should be monitored in human and animal diets due to their potential vasoactive effects (Cherewyk et al., 2020).

Ergot Alkaloid Analysis in Food Products

The determination of ergot alkaloids, including this compound, in oat-based functional foods has been advanced through the development of ultra-high performance liquid chromatography coupled with tandem mass spectrometry methods. This approach, involving a modified QuEChERS procedure, allows for the sensitive and accurate quantification of major ergot alkaloids and their epimers in food products, contributing to food safety and regulatory compliance. Such analytical advancements are crucial for monitoring and managing the presence of ergot alkaloids in the food supply, ensuring consumer protection against potential toxicological risks (Carbonell-Rozas et al., 2021).

Mechanism of Action

Target of Action

Ergocristinine, an ergot alkaloid, primarily targets vascular receptors . It is known to interact with the serotonin (5-HT) 2A receptor and the alpha 2A adrenergic receptor . These receptors play a crucial role in the regulation of vascular tone, and their interaction with this compound leads to vasoconstriction .

Mode of Action

This compound interacts with its targets, leading to a sustained vascular contractile response . This interaction is thought to be due to the structural similarity of this compound to neurotransmitters . The binding of this compound to the vascular receptors triggers a series of biochemical events that result in the contraction of the vascular smooth muscle .

Biochemical Pathways

It is known that the interaction of this compound with its target receptors leads to a series of intracellular events that result in vasoconstriction . This involves the activation of secondary messengers and signaling pathways that ultimately lead to the contraction of the vascular smooth muscle .

Pharmacokinetics

It is known that this compound can cause a sustained vascular contractile response over a 180-minute incubation period This suggests that this compound may have a relatively long half-life in the body

Result of Action

The primary result of this compound’s action is vasoconstriction . This is due to the sustained vascular contractile response induced by this compound . The contraction of the vascular smooth muscle can lead to an increase in blood pressure. This compound has been noted to have a slower onset of action compared to its corresponding epimer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ergot alkaloids can potentially affect the bioactivity of this compound Additionally, the physiological environment, such as the pH and temperature, can also influence the stability and efficacy of this compound

Safety and Hazards

Ergocristinine is toxic if swallowed and fatal if inhaled . It is important not to breathe dust/fume/gas/mist/vapours/spray . It is advised to wash thoroughly after handling and use only in well-ventilated areas .

Future Directions

Recent studies demonstrated potential bioactivity of S-epimers . Therefore, further cost-effective investigations of the S-epimers are needed . This research contributes to the understanding of the ergot epimer-vascular receptor binding mechanisms, which may support the investigation of different approaches of minimizing ergot toxicity in livestock .

Biochemical Analysis

Biochemical Properties

Ergocristinine plays a crucial role in biochemical reactions, particularly in vascular contractile responses. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound binds to vascular receptors such as 5-HT2A and alpha-2A adrenergic receptors . These interactions result in sustained vascular contractile responses, which are critical for understanding its pharmacological effects .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. In cancer cell lines, such as human colon (HepG2) and human liver (HT-29), this compound accumulates to a greater extent than its R-epimer, ergocristine . This accumulation can lead to cytotoxicity, influencing cell signaling pathways, gene expression, and cellular metabolism . The compound’s vasoactive properties also suggest potential impacts on cellular function through vasoconstriction .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific vascular receptors. This compound binds to 5-HT2A and alpha-2A adrenergic receptors, leading to sustained vascular contractile responses . This binding is thought to involve differences in receptor binding mechanisms compared to its R-epimer, ergocristine . Additionally, this compound’s interactions with these receptors may result in enzyme inhibition or activation, further influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over extended periods. Studies using ex vivo aortic tissue baths have shown that this compound induces sustained vascular contractile responses for up to 180 minutes after exposure . The stability and degradation of this compound in these settings are crucial for understanding its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, bovine metatarsal arteries exposed to increasing concentrations of this compound exhibited a concentration-dependent arterial contractile response . High doses of this compound can lead to significant vasoconstriction, which may result in toxic or adverse effects . Understanding these dosage effects is essential for determining safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. As an ergot alkaloid, it shares metabolic pathways with other compounds in this class, influencing metabolic flux and metabolite levels . The specific enzymes and cofactors involved in this compound’s metabolism are critical for understanding its pharmacokinetics and potential therapeutic uses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its pharmacological and toxicological properties . The transport and distribution mechanisms of this compound are essential for understanding its overall impact on cellular and tissue function.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41)/t23-,27+,28-,29-,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFIYUQVAZFDEE-NASJTFDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862080
Record name Ergocristinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-07-9
Record name Ergocristinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergocristinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergocristinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8α)-5'α-benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERGOCRISTININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ6FET17QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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